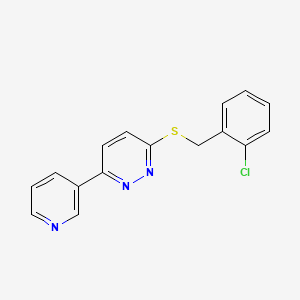

3-((2-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazine

Description

Properties

IUPAC Name |

3-[(2-chlorophenyl)methylsulfanyl]-6-pyridin-3-ylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3S/c17-14-6-2-1-4-13(14)11-21-16-8-7-15(19-20-16)12-5-3-9-18-10-12/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBJOOKAHOYMBSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NN=C(C=C2)C3=CN=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazine typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.

Introduction of the 2-Chlorobenzylthio Group: The 2-chlorobenzylthio group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a 2-chlorobenzyl halide with a thiol or thiolate anion.

Attachment of the Pyridin-3-yl Group: The pyridin-3-yl group can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridin-3-yl boronic acid or ester and a suitable halogenated pyridazine derivative.

Industrial Production Methods

Industrial production of 3-((2-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazine would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the pyridazine or pyridine rings, potentially leading to the formation of dihydropyridazine or dihydropyridine derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorobenzyl and pyridazine moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

Substitution: Reagents like sodium hydride, potassium carbonate, or organometallic reagents (e.g., Grignard reagents) are often employed.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydropyridazine or dihydropyridine derivatives.

Substitution: Various substituted derivatives depending on the nature of the substituent and reaction conditions.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential biological activities, which include:

- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This characteristic is beneficial in drug design aimed at treating diseases where enzyme activity is dysregulated.

- Receptor Modulation : The compound can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. This modulation can lead to therapeutic effects in various conditions.

- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties against certain pathogens, suggesting its potential role in developing new antimicrobial agents.

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition properties of 3-((2-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazine against specific targets implicated in cancer progression. The findings indicated that the compound effectively inhibited the target enzyme's activity in vitro, suggesting its potential as a lead compound for cancer therapeutics.

Case Study 2: Antimicrobial Properties

Research focused on evaluating the antimicrobial efficacy of this compound against various bacterial strains. Results demonstrated significant inhibitory effects on growth, indicating its potential as an antimicrobial agent. Further studies are needed to elucidate the mechanisms behind this activity and optimize its structure for enhanced efficacy.

Mechanism of Action

The mechanism of action of 3-((2-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazine depends on its specific application:

Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

Electronic Properties: In materials science, the compound’s electronic properties can be exploited to enhance the performance of electronic devices.

Comparison with Similar Compounds

Structural and Functional Analog: 3-[4-(2-Chlorophenoxy)piperidin-1-yl]-6-(pyridin-3-yl)pyridazine

Core Structure : Pyridazine (identical to the target compound).

Substituents :

- Position 3: 4-(2-Chlorophenoxy)piperidin-1-yl group (ether linkage with a piperidine ring).

- Position 6 : Pyridin-3-yl (identical to the target compound).

Key Differences :

- The ether linkage and piperidine substituent in this analog contrast with the thioether and benzyl group in the target compound.

Pyridazinone Derivatives: 5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (3a-3h)

Core Structure: Pyridazinone (a pyridazine with a ketone group at position 3). Substituents:

- Position 5 : Chlorine.

- Position 6 : Phenyl.

- Position 2 : Alkyl or aryl groups (e.g., methyl, benzyl).

Key Differences :

- The pyridazinone core is more polar due to the ketone, reducing membrane permeability but enhancing aqueous solubility compared to the non-ketonized pyridazine in the target compound.

- Synthesis : Prepared via alkylation of 5-chloro-6-phenylpyridazin-3(2H)-one with halides under basic conditions . This method differs from the target compound’s likely synthesis, which would involve thiol alkylation.

Data Table: Comparative Analysis

Critical Analysis of Research Findings

- Target Compound: Limited direct data exists, but its structural features align with kinase inhibitor scaffolds. The thioether may confer metabolic instability due to sulfur oxidation, necessitating further pharmacokinetic studies.

- Piperidine-containing Analog : The piperidine and ether groups likely enhance target engagement through hydrogen bonding and improved solubility, making it a more optimized candidate for therapeutic development .

- Pyridazinones: Primarily used as synthetic intermediates, their ketone group limits bioavailability but supports derivatization for polar targets .

Biological Activity

Overview

3-((2-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazine is a heterocyclic compound notable for its unique structural features, including a pyridazine core and a 2-chlorobenzylthio group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation. Its synthesis involves several steps, which contribute to its diverse applications in drug discovery and materials science.

Chemical Structure and Synthesis

The chemical structure of 3-((2-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazine can be represented as follows:

The synthesis typically involves the following steps:

- Formation of the Pyridazine Ring : This is achieved through the condensation of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.

- Introduction of the 2-Chlorobenzylthio Group : A nucleophilic substitution reaction is employed, where a 2-chlorobenzyl halide reacts with a thiol or thiolate anion.

- Attachment of the Pyridin-3-yl Group : This is accomplished via cross-coupling reactions, such as Suzuki-Miyaura coupling, using pyridin-3-yl boronic acid and a suitable halogenated pyridazine derivative.

The biological activity of 3-((2-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazine is primarily attributed to its ability to interact with specific molecular targets. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, blocking substrate access.

- Receptor Modulation : It can act as an agonist or antagonist at specific receptors, thereby altering cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain pathogens, indicating its role in developing antimicrobial agents .

Case Studies and Research Findings

-

Anticancer Potential : Research indicates that similar pyridazine derivatives exhibit significant anticancer activity. For instance, compounds with structural similarities have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting that 3-((2-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazine may possess comparable properties .

Compound Target Cell Line IC50 (µM) Similar Compound A MDA-MB-231 (Breast Cancer) 0.126 Similar Compound B Non-cancer MCF10A >2.5 - Anti-inflammatory Effects : Compounds with similar functionalities have been shown to suppress inflammatory pathways in vitro. For example, they inhibited the PI3K/Akt pathway in stimulated macrophages, leading to reduced cytokine production .

- Antimicrobial Activity : Studies have indicated that certain pyridazine derivatives exhibit selective activity against Chlamydia species, outperforming traditional antibiotics like penicillin in specific assays .

Applications in Medicinal Chemistry

The unique properties of 3-((2-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazine make it a candidate for further exploration in various therapeutic areas:

- Lead Compound Development : Its potential as a lead molecule for new drug development targeting specific enzymes or receptors.

- Biological Pathway Studies : Utilized as a probe to study biological mechanisms involving sulfur-containing compounds.

- Materials Science : Its electronic properties may be exploited for applications in organic electronics such as OLEDs and OPVs.

Q & A

Q. What are the standard synthetic routes for 3-((2-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazine, and what reaction conditions optimize yield?

The synthesis typically involves multi-step reactions:

- Pyridazine Core Formation : Condensation of hydrazine derivatives with diketones (e.g., 1,4-diketones) under reflux in ethanol or acetonitrile.

- Substitution Reactions :

- Thioether Linkage : Nucleophilic substitution using 2-chlorobenzylthiol and a halogenated pyridazine intermediate (e.g., 6-chloropyridazine) under basic conditions (K₂CO₃ or NaH) in DMF at 80–100°C .

- Pyridin-3-yl Attachment : Suzuki-Miyaura coupling with pyridin-3-ylboronic acid, catalyzed by Pd(PPh₃)₄ in a THF/H₂O mixture .

Optimization Tips : Use anhydrous solvents, inert atmosphere (N₂/Ar), and monitor reaction progress via TLC or HPLC. Yields improve with excess boronic acid (1.2–1.5 equiv) and controlled pH (~7–8) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Methods :

- Purity Standards : ≥95% purity for biological assays; use recrystallization (ethanol/water) or silica gel chromatography for purification .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Discrepancies in IC₅₀ values (e.g., 5–15 µM in cancer cell lines ) may arise from:

- Assay Conditions : Variations in cell culture media, incubation time, or serum content.

- Compound Stability : Degradation in DMSO stock solutions; confirm stability via LC-MS before assays.

- Target Selectivity : Off-target effects due to impurities. Validate using knockout cell lines or competitive binding assays.

Methodological Fixes :- Standardize protocols (e.g., CLSI guidelines).

- Include positive controls (e.g., doxorubicin) and replicate across independent labs .

Q. How does the substitution pattern (e.g., 2-chlorobenzyl vs. fluorobenzyl) influence bioactivity?

- Structure-Activity Relationship (SAR) Insights :

- Experimental Validation : Synthesize analogs (e.g., 2-fluorobenzyl or pyridin-4-yl derivatives) and compare via kinase inhibition assays .

Q. What computational methods predict binding modes of this compound to biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro with crystal structures of target proteins (e.g., PDB: 1M17 for EGFR).

- MD Simulations : GROMACS or AMBER to assess binding stability over 100 ns trajectories.

- Key Interactions : Sulfur atom (thioether) forms van der Waals contacts; pyridazine nitrogen participates in π-π stacking .

Methodological Challenges

Q. How to address low regioselectivity in pyridazine substitution reactions?

Q. What in vivo models are appropriate for evaluating pharmacokinetics?

- Rodent Models : Sprague-Dawley rats (IV/PO dosing) to calculate AUC, Cₘₐₓ, and t₁/₂.

- Tissue Distribution : LC-MS/MS quantification in liver, kidney, and tumor tissues.

- Metabolism Studies : Human liver microsomes to identify CYP450-mediated metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.